molecular formula C59H84N12O16 B576381 Actinomycin F1 CAS No. 1402-44-4

Actinomycin F1

Cat. No. B576381
CAS RN: 1402-44-4
M. Wt: 1217.389
InChI Key: CQWJGMPBDQNEKC-UKCZNJPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actinomycin F1 is a chromopeptide antineoplastic antibiotic isolated from the bacterium Streptomyces chrysomallus. Actinomycin F1 intercalates into the minor groove of DNA and binds to topoisomerase II, leading to the inhibition of DNA replication and RNA and protein synthesis. (NCI04)

Scientific Research Applications

DNA Intercalation and Topoisomerase II Binding

Actinomycin F1, a chromopeptide antineoplastic antibiotic, functions by intercalating into the minor groove of DNA and binding to topoisomerase II. This interaction leads to the inhibition of DNA replication, RNA, and protein synthesis, making it an important agent in scientific research related to DNA dynamics and cancer therapy (2020).

Mechanisms in Cancer Cell Apoptosis

Research indicates that Actinomycin D, a well-known clinical antitumor drug closely related to Actinomycin F1, induces apoptosis in cancer cells through Fas- and mitochondria-mediated pathways. This finding is significant for understanding the mechanisms of Actinomycin F1 in cancer cell regulation and apoptosis (Chen et al., 2013).

Anticancer Drug Design

Modifications of Actinomycin D, such as the development of peptide analogs, are being studied to enhance anticancer activities and reduce cytotoxicity. These advancements are directly relevant to the application of Actinomycin F1 in scientific research and drug development (Yang et al., 2002).

Photodynamic Therapy Applications

Actinomycin D's interaction with DNA enhances DNA photosensitization, making it a candidate for photodynamic therapy applications. This could be a promising area for Actinomycin F1 research in therapeutic interventions involving controlled DNA damage and repair mechanisms (Pan et al., 2001).

G-Quadruplex Binding and Gene Expression

Actinomycin D has been shown to interact with oncogenic promoter G-quadruplex DNA, suggesting that Actinomycin F1 could play a role in gene expression regulation. This mechanism highlights a novel approach to cancer therapy by targeting specific DNA structures (Kang & Park, 2009).

Chiral Discrimination in Chemistry

Actinomycin D, closely related to Actinomycin F1, has been utilized as a chiral solvating agent for the enantiomeric determination of carboxylic acids, indicating potential applications in chiral chemistry and molecular recognition (Bai et al., 2019).

Structural Modifications for Anticancer Applications

Research on structural modifications of Actinomycin D provides insights into how changes in the chemical structure can affect biological activity. These findings are crucial for the development of Actinomycin F1 as an effective anticancer agent (Koba, 2005).

properties

CAS RN

1402-44-4

Product Name

Actinomycin F1

Molecular Formula

C59H84N12O16

Molecular Weight

1217.389

IUPAC Name

2-amino-9-N-[(3S,12R,15S,16R)-12-[(2S)-butan-2-yl]-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3-propan-2-yl-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-4,6-dimethyl-3-oxo-1-N-[(3S,12R,15S,16R)-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C59H84N12O16/c1-19-29(8)42-57(82)69(16)23-36(73)67(14)25-38(75)70(17)47(27(4)5)58(83)85-32(11)43(55(80)63-42)64-52(77)34-21-20-30(9)50-45(34)61-46-39(40(60)49(76)31(10)51(46)87-50)53(78)65-44-33(12)86-59(84)48(28(6)7)71(18)37(74)24-66(13)35(72)22-68(15)56(81)41(26(2)3)62-54(44)79/h20-21,26-29,32-33,41-44,47-48H,19,22-25,60H2,1-18H3,(H,62,79)(H,63,80)(H,64,77)(H,65,78)/t29-,32+,33+,41+,42+,43-,44-,47-,48-/m0/s1

InChI Key

CQWJGMPBDQNEKC-UKCZNJPKSA-N

SMILES

CCC(C)C1C(=O)N(CC(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)NC5C(OC(=O)C(N(C(=O)CN(C(=O)CN(C(=O)C(NC5=O)C(C)C)C)C)C)C(C)C)C)N)C)C)C(C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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